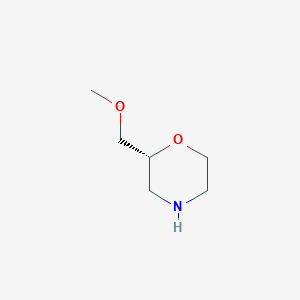

(2R)-2-(Methoxymethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(methoxymethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPELJYYPPKJKBE-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437399 | |

| Record name | (2R)-2-(Methoxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157791-21-4 | |

| Record name | (2R)-2-(Methoxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2R)-2-(Methoxymethyl)morpholine CAS number 157791-21-4 properties

CAS Number: 157791-21-4

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of (2R)-2-(Methoxymethyl)morpholine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Properties and Physicochemical Data

This compound is a chiral organic compound featuring a morpholine ring, a privileged scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties to drug candidates.[1][2] The presence of a methoxymethyl substituent at the stereogenic center suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 157791-21-4 | [3][4] |

| Molecular Formula | C₆H₁₃NO₂ | [3][4] |

| Molecular Weight | 131.17 g/mol | [3][4] |

| Appearance | Colorless oil | [3] |

| Purity | ≥95% (typical commercial grade) | [4] |

| SMILES | COC[C@H]1CNCCO1 | [4] |

| IUPAC Name | This compound | [5] |

Table 2: Computed Physicochemical Descriptors

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | ChemScene |

| LogP (octanol-water partition coefficient) | -0.3788 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Spectroscopic Data

Table 3: ¹H NMR Spectroscopic Data

| Parameter | Value | Source |

| Spectrometer Frequency | 500 MHz | [3] |

| Solvent | (CD₃)₂CO | [3] |

| Chemical Shifts (δ) and Coupling Constants (J) | δ 2.47 (1H, dd, J = 10.4, 1.9 Hz), 2.70-2.72 (1H, m), 2.84 (1H, dd, J = 11.9, 2.2 Hz), 3.22-3.25 (2H, m), 3.27 (3H, s), 3.29-3.34 (4H, m), 3.45-3.53 (2H, m), 3.73 (1H, dt, J = 11.0, 2.5 Hz) | [3] |

Synthesis and Experimental Protocols

A general procedure for the synthesis of this compound has been documented, providing a clear pathway for its laboratory-scale preparation.[3]

Synthetic Pathway

The synthesis involves the reaction of (R)-(-)-glycidyl methyl ether with taurine (2-aminoethanesulfonic acid) under basic conditions, followed by an intramolecular cyclization.

Detailed Experimental Protocol

Materials:

-

(R)-(-)-Glycidyl methyl ether (0.800 g, 10.66 mmol)

-

Methanol (11 mL)

-

2-Aminoethanesulfonic acid (taurine) (6.440 g, 53.3 mmol)

-

40% aqueous sodium hydroxide (30 mL total)

-

Deionized water (76 mL)

-

Ethyl acetate (225 mL total)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate-hexane (2:8)

Procedure:

-

A solution of 2-aminoethanesulfonic acid (6.440 g) in 40% aqueous sodium hydroxide (11 mL) is prepared and heated to 50 °C.

-

A solution of (R)-(-)-glycidyl methyl ether (0.800 g) in methanol (11 mL) is added dropwise to the heated mixture.

-

The reaction mixture is stirred at 50 °C for 75 minutes.

-

An additional 19 mL of 40% aqueous sodium hydroxide is added, and stirring is continued at 50 °C for 20 hours.

-

The solution is cooled to room temperature and diluted with deionized water (76 mL).

-

The aqueous phase is extracted three times with ethyl acetate (3 x 75 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure (in vacuo).

-

The crude product is purified by flash chromatography on silica gel using an ethyl acetate-hexane (2:8) mixture as the eluent.

-

The final product, this compound, is obtained as a colorless oil (0.121 g, 10% yield).[3]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively published, the morpholine scaffold is a cornerstone in modern medicinal chemistry.[1][6] Morpholine-containing compounds exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[2][7][8]

The morpholine ring is often incorporated into drug candidates to:

-

Improve Pharmacokinetic Profiles: Its polarity and pKa can enhance aqueous solubility and metabolic stability.[6][9]

-

Act as a Pharmacophore: The nitrogen and oxygen atoms can form crucial hydrogen bonds with biological targets such as kinases and G-protein coupled receptors.[1][6]

-

Enhance CNS Penetration: The physicochemical properties of the morpholine ring can facilitate crossing the blood-brain barrier.[9]

Notable drugs containing the morpholine moiety include Linezolid (an antibiotic), Gefitinib (an anticancer agent), and Reboxetine (an antidepressant).[10] The specific stereochemistry and methoxymethyl substitution of this compound make it a valuable chiral intermediate for the synthesis of novel therapeutic agents that could target a range of biological pathways. For instance, morpholine derivatives have been investigated as inhibitors of topoisomerase II in cancer therapy and modulators of ergosterol biosynthesis in fungi.[8][11]

Proposed Biological Screening Workflow

Given its structural features, a logical next step for researchers would be to screen this compound and its derivatives for various biological activities. A generalized workflow for such a screening cascade is presented below.

Caption: Generalized workflow for biological screening.

Conclusion

This compound is a chiral building block with significant potential in drug discovery and development. Its synthesis is well-documented, and its core structure, the morpholine ring, is a validated pharmacophore present in numerous approved drugs. While specific biological data on this compound remains limited, its physicochemical properties suggest it could be a valuable starting point for the development of novel therapeutics. Further research, following a structured screening cascade, is warranted to fully elucidate its biological activity and potential therapeutic applications.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. americanelements.com [americanelements.com]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (2R)-2-(Methoxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(Methoxymethyl)morpholine is a chiral organic compound belonging to the morpholine class of heterocycles. The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, spectral data, and safety information. While extensive experimental data for this specific molecule is limited in publicly available literature, this guide also presents general experimental protocols for determining key physicochemical parameters and discusses the broader significance of morpholine derivatives in drug discovery.

Chemical Identity and Physical Properties

Table 1: General Information

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 157791-21-4 | [1][2] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2] |

| Molecular Weight | 131.17 g/mol | [1] |

Table 2: Physicochemical Data

| Property | Value | Remarks | Reference |

| Appearance | Colorless oil | Experimentally observed | [2] |

| Melting Point | Not available | ||

| Boiling Point | Not available | ||

| Solubility | Not explicitly reported, but likely soluble in water and common organic solvents. | Based on the properties of similar structures like morpholine and methoxymethyl ether.[3] | |

| pKa | Not available | The parent compound, morpholine, has a pKa of its conjugate acid of 8.36.[3] | |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | Computed | [1] |

| logP (Octanol-Water Partition Coefficient) | -0.3788 | Computed | [1] |

| Hydrogen Bond Donors | 1 | Computed | [1] |

| Hydrogen Bond Acceptors | 3 | Computed | [1] |

| Rotatable Bonds | 2 | Computed | [1] |

Chemical Synthesis

A general procedure for the synthesis of this compound has been reported.[2] The synthesis involves the reaction of (R)-(-)-epoxypropyl methyl ether with 2-aminoethanesulfonic acid (taurine) in the presence of sodium hydroxide, followed by extraction and purification.

Experimental Protocol: Synthesis of this compound[3]

-

A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is added dropwise to a solution of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in 40% aqueous sodium hydroxide (11 mL) at 50 °C.

-

The reaction mixture is stirred at 50 °C for 75 minutes.

-

An additional 19 mL of 40% aqueous sodium hydroxide is added, and stirring is continued at 50 °C for 20 hours.

-

The solution is cooled to room temperature and diluted with water (76 mL).

-

The aqueous phase is extracted three times with ethyl acetate (75 mL each).

-

The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on a silica gel column, eluting with a 2:8 mixture of ethyl acetate and hexane, to yield this compound as a colorless oil.

Spectral Data

¹H NMR Spectroscopy

The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy. The reported chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are provided below.[2]

Solvent: (CD₃)₂CO Frequency: 500 MHz

Table 3: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 2.47 | dd | J = 10.4, 1.9 | 1H |

| 2.70-2.72 | m | 1H | |

| 2.84 | dd | J = 11.9, 2.2 | 1H |

| 3.22-3.25 | m | 2H | |

| 3.27 | s | 3H (OCH₃) | |

| 3.29-3.34 | m | 4H | |

| 3.45-3.53 | m | 2H | |

| 3.73 | dt | J = 11.0, 2.5 | 1H |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the functional groups present: a secondary amine and an ether.

-

Basicity: The nitrogen atom of the morpholine ring has a lone pair of electrons, making the compound basic. It is expected to react with acids to form morpholinium salts.[3]

-

Nucleophilicity: The secondary amine is nucleophilic and can participate in various organic reactions, such as alkylation, acylation, and condensation reactions.

-

Ether Stability: The ether group is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

The compound should be stored in a cool, dark place, protected from light.[1]

Role in Drug Discovery and Development

While specific biological activities or signaling pathway involvement for this compound are not detailed in the available literature, the morpholine scaffold is of significant interest in drug discovery. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8] The inclusion of a morpholine moiety can improve a drug candidate's pharmacokinetic profile, including its solubility, metabolic stability, and absorption.

Safety and Handling

Safety data for this compound is limited. However, based on the GHS pictograms and hazard statements for similar compounds, it should be handled with care.[1] The parent compound, morpholine, is flammable, corrosive, and toxic.[9][10][11][12] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 4: GHS Hazard Information (General for Morpholine Derivatives)

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |

Conclusion

This compound is a chiral building block with potential applications in medicinal chemistry and organic synthesis. While detailed experimental data on its physical properties are scarce, its synthesis and basic chemical characteristics are established. The broader importance of the morpholine scaffold in drug development suggests that this compound and its derivatives may be valuable for the synthesis of novel bioactive molecules. Further experimental investigation into its physical, chemical, and biological properties is warranted to fully elucidate its potential.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemos.de [chemos.de]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide on (2R)-2-(Methoxymethyl)morpholine: Structure, Stereochemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

(2R)-2-(Methoxymethyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known to enhance crucial pharmacokinetic properties such as aqueous solubility and metabolic stability, and to facilitate passage across the blood-brain barrier. While specific biological data for this compound is not extensively documented in publicly available literature, its structural analogs, particularly chiral alkoxymethyl morpholines, have shown promise as selective antagonists for the dopamine D4 receptor, a key target in the development of therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the structure, stereochemistry, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it explores the biological context of its analogs, presenting quantitative data on their activity as dopamine D4 receptor antagonists, along with relevant experimental protocols and signaling pathway diagrams to inform future research and drug development efforts.

Structure and Stereochemistry of this compound

This compound is a substituted morpholine with a defined stereochemistry at the C2 position. The "R" designation in (2R) refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The molecule consists of a six-membered morpholine ring, which contains an oxygen and a nitrogen atom at positions 1 and 4, respectively. A methoxymethyl group (-CH₂OCH₃) is attached to the carbon atom at the 2-position of the morpholine ring.

Key Structural Features:

-

Molecular Formula: C₆H₁₃NO₂[1]

-

Molecular Weight: 131.17 g/mol [1]

-

CAS Number: 157791-21-4[1]

-

Chirality: The presence of a stereocenter at the C2 position gives rise to two enantiomers: this compound and (2S)-2-(methoxymethyl)morpholine. This guide focuses on the (2R)-enantiomer. The stereochemistry is crucial for biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of (R)-(-)-epoxypropyl methyl ether with taurine in the presence of a strong base.

Experimental Protocol: Synthesis from (R)-(-)-Epoxypropyl Methyl Ether and Taurine

Materials:

-

(R)-(-)-Epoxypropyl methyl ether

-

Taurine (2-aminoethanesulfonic acid)

-

Methanol

-

40% aqueous sodium hydroxide solution

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is slowly added dropwise to a stirred mixture of taurine (6.440 g, 53.3 mmol) dissolved in 40% aqueous sodium hydroxide (11 mL) at 50 °C.

-

The reaction mixture is stirred at 50 °C for 75 minutes.

-

An additional 19 mL of 40% aqueous sodium hydroxide solution is added, and stirring is continued at 50 °C for 20 hours.

-

The solution is cooled to room temperature and diluted with deionized water (76 mL).

-

The aqueous phase is extracted with ethyl acetate (3 x 75 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure (in vacuo).

-

The crude product is purified by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (2:8) to yield this compound as a colorless oil.

Yield: Approximately 10% (0.121 g).

Characterization Data

The structure of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR Data | |

| Solvent | (CD₃)₂CO |

| Frequency | 500 MHz |

| Chemical Shift (δ) in ppm | Multiplicity, Coupling Constant (J) in Hz, Integration |

| 2.47 | dd, J = 10.4, 1.9, 1H |

| 2.70-2.72 | m, 1H |

| 2.84 | dd, J = 11.9, 2.2, 1H |

| 3.22-3.25 | m, 2H |

| 3.27 | s, 3H |

| 3.29-3.34 | m, 4H |

| 3.45-3.53 | m, 2H |

| 3.73 | dt, J = 11.0, 2.5, 1H |

Table 1: ¹H NMR spectroscopic data for this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Spectral Analysis of (2R)-2-(Methoxymethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chiral compound (2R)-2-(Methoxymethyl)morpholine, a molecule of interest in synthetic and medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related morpholine derivatives.

Molecular Structure and Properties

This compound is a substituted morpholine with a stereocenter at the C2 position. Its molecular formula is C₆H₁₃NO₂, and it has a molecular weight of 131.17 g/mol and an exact mass of 131.0946 g/mol . The structural features, including the morpholine ring, the methoxy group, and the chiral center, give rise to a unique spectral fingerprint.

Spectral Data

The following sections present the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectral Data

The following data is based on reported values and may vary slightly depending on the experimental conditions.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.73 | dt | 11.0, 2.5 | 1H | H-3a (axial) |

| 3.45 - 3.53 | m | 2H | H-2, H-5a (axial) | |

| 3.29 - 3.34 | m | 4H | O-CH₂, H-6a (axial) | |

| 3.27 | s | 3H | O-CH₃ | |

| 3.22 - 3.25 | m | 2H | H-5e (equatorial), H-6e (equatorial) | |

| 2.84 | dd | 11.9, 2.2 | 1H | H-3e (equatorial) |

| 2.70 - 2.72 | m | 1H | NH |

¹³C NMR Spectral Data

Predictive data based on the structure. Experimental verification is required.

| Chemical Shift (δ) ppm | Assignment |

| ~75-80 | C-2 |

| ~70-75 | O-CH₂ (methoxymethyl) |

| ~65-70 | C-6 |

| ~58-62 | O-CH₃ |

| ~45-50 | C-5 |

| ~43-48 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| 2950-2800 | Strong | C-H Stretch (aliphatic) |

| ~1450 | Medium | C-H Bend |

| ~1120 | Strong | C-O-C Stretch (ether) |

| ~1100 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 131.

| m/z | Relative Intensity (%) | Assignment |

| 131 | [M]⁺ | |

| 100 | [M - OCH₃]⁺ | |

| 86 | [M - CH₂OCH₃]⁺ | |

| 45 | [CH₂OCH₃]⁺ |

Experimental Protocols

The following are general protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2 s

-

Spectral Width: 0 to 200 ppm

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

Data Acquisition:

-

Spectrometer: FTIR spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the structural features of this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Key fragments of this compound in Mass Spectrometry.

Technical Guide: (2R)-2-(Methoxymethyl)morpholine and its Therapeutic Potential as a Bioactive Scaffold

Audience: Researchers, scientists, and drug development professionals.

Core Compound: (2R)-2-(Methoxymethyl)morpholine

This section provides the fundamental physicochemical properties and a detailed synthesis protocol for this compound, a chiral morpholine derivative of interest in medicinal chemistry.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][3][4] |

| CAS Number | 157791-21-4 | [1] |

Experimental Synthesis Protocol

The following protocol outlines a method for the synthesis of this compound.[1]

Materials:

-

(R)-(-)-glycidyl methyl ether

-

2-Aminoethanesulfonic acid (Taurine)

-

Methanol

-

40% aqueous sodium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

-

Silica gel for column chromatography

-

Ethyl acetate-hexane (2:8) solvent system

Procedure:

-

A solution of (R)-(-)-glycidyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is added dropwise to a solution of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in 40% aqueous sodium hydroxide (11 mL) at 50°C.

-

The reaction mixture is stirred at 50°C for 75 minutes.

-

An additional 19 mL of 40% aqueous sodium hydroxide is added, and stirring is continued at 50°C for 20 hours.

-

The solution is cooled to room temperature and diluted with deionized water (76 mL).

-

The aqueous phase is extracted three times with ethyl acetate (75 mL per extraction).

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel, using an ethyl acetate-hexane (2:8) mixture as the eluent, to yield this compound as a colorless oil.

The Morpholine Scaffold in Drug Discovery: A Case Study on Reboxetine

While specific biological data for this compound is not extensively available, the 2-substituted morpholine scaffold is a cornerstone in the development of various therapeutics. To illustrate the potential biological mechanism and experimental workflows for this class of compounds, we will use Reboxetine , a well-characterized drug for the treatment of depression, as a case study. Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) and, like our core compound, features a 2-substituted morpholine ring.[5][6][7][8]

Mechanism of Action: Norepinephrine Reuptake Inhibition

Reboxetine exerts its therapeutic effect by selectively blocking the norepinephrine transporter (NET).[5][6] This inhibition prevents the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. Consequently, the concentration of norepinephrine in the synapse increases, leading to enhanced stimulation of postsynaptic α- and β-adrenergic receptors.[5] This modulation of noradrenergic signaling is believed to underlie its antidepressant effects.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 6. psychscenehub.com [psychscenehub.com]

- 7. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Chiral 2-Substituted Morpholines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules and approved pharmaceuticals. Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. This technical guide focuses on the biological activities of a specific and crucial subclass: chiral 2-substituted morpholines. The introduction of a stereocenter at the 2-position of the morpholine ring allows for stereospecific interactions with biological targets, often leading to enhanced potency and selectivity. This document provides a comprehensive overview of the diverse pharmacological effects of these compounds, detailing their structure-activity relationships (SAR), experimental evaluation, and underlying mechanisms of action.

Diverse Biological Activities of Chiral 2-Substituted Morpholines

Chiral 2-substituted morpholines have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of diseases. Key areas of investigation include their effects on the central nervous system (CNS), inflammatory pathways, oxidative stress, and metabolic disorders.

Central Nervous System (CNS) Activity

Chiral 2-substituted morpholines have emerged as potent and selective antagonists of dopamine receptors, particularly the D4 subtype, which is a target for neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1] The stereochemistry at the C2 position is crucial for activity, with the (S)-enantiomer generally exhibiting higher potency.[1]

Quantitative Structure-Activity Relationship (SAR) Data:

| Compound ID | R1 (at N4) | R2 (at C2-O-Ar) | D4 Receptor Binding Affinity (Ki, nM) | D2L % Inhibition @ 1µM | D2S % Inhibition @ 1µM |

| 4aa | 6-Fluoro-1H-indol-3-ylmethyl | 6-Chloropyridin-2-yl | 2.2 | 78 | 76 |

| 4dd | 6-Fluoro-1H-indol-3-ylmethyl | 6-Methoxypyridin-2-yl | 5.4 | - | - |

| 4ee | 6-Fluoro-1H-indol-3-ylmethyl | 6-Fluoropyridin-2-yl | 5.2 | 78 | 76 |

| 4d | 4-Chlorobenzyl | Naphthyl | 17.8 | - | - |

| 4e | 4-Chlorobenzyl | 2-Quinolinyl | 310 | - | - |

| 5y | 6-Fluoro-1H-indol-3-ylmethyl | 2-Chloro-6-methoxypyridin-3-yl | Potent | Selective | Selective |

| 5u | 6-Fluoro-1H-indol-3-ylmethyl | 2-Bromo-6-methoxypyridin-3-yl | Potent | Selective | Selective |

Data compiled from a study on chiral alkoxymethyl morpholine analogs as D4 receptor antagonists.[2]

Experimental Protocol: Dopamine Receptor Binding Assay

A detailed experimental protocol for dopamine receptor binding assays was not fully available in the searched literature. Generally, such assays involve the use of cell lines expressing the specific dopamine receptor subtype (e.g., D1, D2L, D2S, D3, D5). The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor. The concentration of the test compound that inhibits 50% of the radioligand binding is determined as the IC50 value, from which the binding affinity (Ki) can be calculated.

Signaling Pathway:

Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like family (D2, D3, and D4), which are the primary targets of the described antagonists, are coupled to Gi/Go proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Antagonists block these downstream effects.

Caption: Dopamine D2-like receptor signaling pathway and antagonism.

Chiral 2-substituted morpholines have been identified as precursors to potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathophysiology of Alzheimer's disease, bipolar disorder, and other neurological conditions.[3][4] Hyperphosphorylation of the tau protein by GSK-3β is a hallmark of Alzheimer's disease.[5]

Quantitative Structure-Activity Relationship (SAR) Data:

A study on the asymmetric hydrogenation of dehydromorpholines demonstrated the synthesis of a chiral 2-substituted morpholine that is an enantiomer of a potent GSK-3β inhibitor.[3][4] While specific IC50 values for a series of chiral 2-substituted morpholines were not available in a comparative table, a related quinoline-based GSK-3β inhibitor, compound 3 , showed an IC50 of 35 nM.[6]

Experimental Protocol: GSK-3β Kinase Assay

A detailed experimental protocol for the GSK-3β kinase assay was not fully provided in the searched literature. Typically, these assays involve incubating recombinant GSK-3β enzyme with a substrate (e.g., a synthetic peptide), ATP (often radiolabeled), and the test compound. The activity of the enzyme is determined by measuring the amount of phosphorylated substrate, often through methods like scintillation counting for radiolabeled ATP or ELISA-based detection of the phosphopeptide.

Signaling Pathway:

GSK-3β is a constitutively active serine/threonine kinase that is regulated by inhibitory phosphorylation. It plays a central role in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. Inhibition of GSK-3β can prevent the hyperphosphorylation of tau protein and modulate downstream signaling cascades involved in cell survival and neuroinflammation.[7][8]

Caption: Role of GSK-3β in tau phosphorylation and its inhibition.

Anti-inflammatory Activity

Certain 2-substituted morpholine derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators like nitric oxide (NO) and the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

Quantitative Structure-Activity Relationship (SAR) Data:

A study on morpholine-capped β-lactam derivatives reported their anti-inflammatory activity as iNOS inhibitors. While these are not strictly 2-substituted morpholines, they highlight the potential of the morpholine scaffold in anti-inflammatory drug design. For instance, compound 6f showed a high anti-inflammatory ratio and an IC50 of 0.60 ± 0.04 mM against HepG2 cells.[9]

Experimental Protocol: In Vitro Nitric Oxide (NO) Scavenging and Anti-inflammatory Assay

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

-

Inflammation Induction: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite Quantification (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant. 50 µL of the supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is calculated from a sodium nitrite standard curve.

-

Western Blot Analysis: To determine the effect on iNOS and COX-2 protein expression, cell lysates are prepared after treatment and subjected to SDS-PAGE and western blotting using specific antibodies against iNOS and COX-2.[10]

Signaling Pathway:

LPS stimulation of macrophages activates signaling pathways, primarily through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS and COX-2. iNOS produces large amounts of NO, a key inflammatory mediator. COX-2 is responsible for the synthesis of prostaglandins, another class of inflammatory molecules.[11]

Caption: LPS-induced inflammatory pathway and its inhibition.

Antioxidant Activity

Several 2-substituted morpholine derivatives have demonstrated significant antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.

Quantitative Structure-Activity Relationship (SAR) Data:

A series of 2-biphenylyl morpholine derivatives were evaluated for their ability to inhibit lipid peroxidation. Compound 7 (2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol) was the most potent, with an IC50 value of 250 µM.[5]

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

The absorbance is measured at approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.[12]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark.

-

The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

-

Different concentrations of the test compound are added to the ABTS•+ solution.

-

After a set incubation time (e.g., 6-10 minutes), the absorbance is measured at 734 nm. The reduction in absorbance reflects the antioxidant capacity.[12]

-

Logical Relationship Diagram:

Caption: Workflow for assessing antioxidant activity.

Hypolipidemic Activity

Certain 2-substituted morpholines have shown potential in lowering lipid levels, making them interesting candidates for the treatment of hyperlipidemia and related cardiovascular diseases.

Quantitative Structure-Activity Relationship (SAR) Data:

The 2-biphenylyl morpholine derivative, compound 7 , not only showed antioxidant activity but also demonstrated significant hypolipidemic effects in Triton WR-1339 induced hyperlipidemic rats. It decreased total cholesterol by 54%, low-density lipoprotein (LDL) by 51%, and triglycerides by 49% at a dose of 28 µmol/kg.[5] Another study on thiomorpholine derivatives, structurally similar to morpholines, reported IC50 values as low as 7.5 µM for the inhibition of lipid peroxidation.[11]

Experimental Protocol: Squalene Synthase Inhibition Assay

A detailed protocol was not fully available in the searched literature. However, these assays generally involve:

-

Enzyme Source: Microsomes from rat liver or a recombinant human squalene synthase.

-

Substrate: Radiolabeled farnesyl pyrophosphate.

-

Incubation: The enzyme, substrate, and test compound are incubated together.

-

Extraction and Quantification: The product, squalene, is extracted and quantified, typically by thin-layer chromatography (TLC) followed by scintillation counting. The inhibitory activity is determined by the reduction in squalene formation in the presence of the test compound.

Signaling Pathway:

Some hypolipidemic morpholine derivatives are thought to act as squalene synthase inhibitors.[5] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis. By inhibiting this enzyme, these compounds can reduce the de novo synthesis of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.

Caption: Squalene synthase inhibition pathway for hypolipidemic effect.

Conclusion

Chiral 2-substituted morpholines represent a versatile and highly promising class of compounds in medicinal chemistry. Their demonstrated activities across a range of important biological targets, including dopamine receptors, GSK-3β, inflammatory enzymes, and key players in lipid metabolism, underscore their potential for the development of novel therapeutics. The crucial role of stereochemistry at the C2 position highlights the importance of asymmetric synthesis in unlocking the full therapeutic potential of these molecules. Further exploration of the structure-activity relationships and mechanisms of action of chiral 2-substituted morpholines is warranted to advance these promising scaffolds toward clinical applications. This guide provides a foundational resource for researchers and drug development professionals engaged in the design and evaluation of this important class of bioactive compounds.

References

- 1. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. coreyhopkinslab.weebly.com [coreyhopkinslab.weebly.com]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syntheses, Neural Protective Activities, and Inhibition of Glycogen Synthase Kinase-3β of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Morpholine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocyclic ring containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the role of the morpholine moiety in drug discovery, from its fundamental properties to its application in clinical candidates, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Physicochemical Properties and Pharmacokinetic Advantages

The morpholine ring imparts several advantageous properties to drug candidates, significantly influencing their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The presence of the ether oxygen and the nitrogen atom allows for a fine-tuning of lipophilicity and aqueous solubility, crucial for oral bioavailability and distribution within the body.[1][2] The nitrogen atom, being a weak base, can be protonated at physiological pH, enhancing solubility and allowing for favorable interactions with biological targets.[2] Furthermore, the morpholine ring is often introduced to block metabolic hotspots on a molecule, thereby increasing its metabolic stability and prolonging its half-life in the body.[3]

The Morpholine Scaffold in Action: A Quantitative Look at Biological Activity

The versatility of the morpholine scaffold is evident in the wide range of biological targets it can interact with, leading to a broad spectrum of pharmacological activities.[3][4] The following tables summarize the quantitative activity data for several morpholine-containing compounds against different classes of enzymes, highlighting the scaffold's contribution to potency and selectivity.

Table 1: Morpholine-Containing PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[5] The morpholine moiety is a key feature in many potent and selective PI3K/mTOR inhibitors.[6][7]

| Compound ID | R Group | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |

| 1 | H | 150 | >10000 | 2000 | [3] |

| 2 | -C(O)NH-Ph-4-N(Me)CH2CH2NMe2 | 9 | 1.7 | 11 | [3] |

| 3 | -C(O)NH-Ph-4-(morpholin-4-yl)methyl | 7 | 1.6 | 8 | [3] |

| 4 (ZSTK474) | 2-(difluoromethyl)-1H-benzo[d]imidazole | 5.0 | 20.8 | - | [8] |

| 5 | 4-Fluorophenyl | 88.5 ± 6.1 | - | - | [9] |

Table 2: Morpholine-Containing Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other dementias. The morpholine scaffold has been incorporated into novel cholinesterase inhibitors to enhance their potency and pharmacokinetic properties.

| Compound ID | Linker Length (n) | R Group | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| 11g | 2 | 4-OCH3 | 1.94 ± 0.13 | 28.37 ± 1.85 | [10] |

| 11a | 3 | 4-OCH3 | 10.21 ± 0.52 | 45.19 ± 2.13 | [10] |

| 11m | 4 | 4-OCH3 | 15.83 ± 1.07 | >100 | [10] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative morpholine-containing compound and for a key biological assay used to evaluate its activity.

Synthesis of a 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivative (Compound 17e)

This protocol describes the synthesis of a potent PI3K inhibitor, highlighting a common strategy for constructing this class of morpholine derivatives.[9]

Step 1: Synthesis of 2,4,6-trichloropyrimidine-5-carbonitrile (15)

A mixture of 2,4,6-trichloropyrimidine-5-carbaldehyde and hydroxylamine hydrochloride in a mixture of acetic acid and water is stirred at room temperature and then heated to 60 °C. The resulting intermediate is then treated with thionyl chloride at reflux to yield the nitrile derivative 15 .

Step 2: Synthesis of 2-chloro-4,6-dimorpholinopyrimidine-5-carbonitrile (16)

To a solution of 15 in anhydrous tetrahydrofuran (THF) cooled to -20 °C, morpholine is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The resulting product 16 is isolated after purification.

Step 3: Synthesis of 2,4-dimorpholino-6-(4-fluorophenyl)pyrimidine-5-carbonitrile (17e)

A mixture of 16 , (4-fluorophenyl)boronic acid, a palladium catalyst (e.g., Pd(dppf)2Cl2), and a base (e.g., 2N Na2CO3) in a suitable solvent (e.g., DME) is heated at 90 °C under an inert atmosphere. After completion of the reaction, the final product 17e is purified by column chromatography.

In Vitro PI3Kα HTRF Assay Protocol

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring the activity of lipid kinases like PI3Kα.[8][11][12]

1. Reagent Preparation:

-

Kinase Buffer: Prepare a buffer containing appropriate concentrations of a buffering agent (e.g., HEPES), MgCl2, and other necessary components.

-

Substrate Solution: Prepare a working solution of the lipid substrate (e.g., PIP2) in kinase buffer.

-

ATP Solution: Prepare a working solution of ATP in kinase buffer.

-

Enzyme Solution: Dilute the recombinant PI3Kα enzyme to the desired concentration in kinase buffer.

-

Stop Solution: Prepare a solution to terminate the enzymatic reaction.

-

Detection Mix: Prepare a solution containing the HTRF detection reagents (e.g., europium-labeled antibody and a fluorescent acceptor).

2. Assay Procedure:

-

Add the test compound (dissolved in DMSO) or DMSO (for control wells) to the wells of a microplate.

-

Add the enzyme solution to all wells except the negative control wells.

-

Initiate the kinase reaction by adding the substrate and ATP solution to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Add the detection mix to all wells.

-

Incubate the plate at room temperature for a specified period to allow for the development of the HTRF signal.

3. Data Analysis:

-

Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate reader.

-

Calculate the ratio of the acceptor and donor fluorescence signals.

-

Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.[1][4][13][14][15]

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

-

Prepare serial dilutions of the morpholine-containing test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

3. Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

4. MTT Addition and Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

5. Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a key signaling pathway, a general synthetic workflow, and a typical drug discovery workflow.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a major focus for cancer drug discovery, and many morpholine-containing compounds are designed to inhibit key kinases within this cascade.[5][7][16][17]

General Synthetic Workflow for Morpholine Derivatives

The synthesis of morpholine-containing compounds often follows a modular approach, allowing for the rapid generation of diverse libraries for structure-activity relationship (SAR) studies.[10][18]

Drug Discovery Workflow for Heterocyclic Compounds

The journey from a chemical idea to a marketed drug is a long and complex process. This workflow highlights the key stages in the discovery and development of heterocyclic compounds like those containing the morpholine scaffold.[2][19][20][21][22][23]

Conclusion

The morpholine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties contribute to improved pharmacokinetic profiles, while its synthetic tractability allows for extensive structure-activity relationship studies. As demonstrated by the numerous examples in clinical development and on the market, the incorporation of the morpholine moiety is a proven strategy for enhancing the drug-like properties of small molecules. This technical guide has provided a comprehensive overview of the critical aspects of the morpholine scaffold in drug discovery, from quantitative biological data and detailed experimental protocols to the visualization of its role in cellular signaling and the broader drug development process. For researchers and scientists in the field, a deep understanding of the principles and applications outlined here is essential for the successful design and development of the next generation of morpholine-containing therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro kinase assay [protocols.io]

- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro kinase assay [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 21. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. drugtargetreview.com [drugtargetreview.com]

(2R)-2-(Methoxymethyl)morpholine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for (2R)-2-(Methoxymethyl)morpholine. It is intended for use by qualified individuals trained in handling hazardous chemicals. All information should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) for the specific product being used. The toxicological data presented is primarily for the parent compound, morpholine, and should be considered as a surrogate in the absence of specific data for this compound.

Chemical and Physical Properties

This compound is a morpholine derivative. While specific experimental data for this compound is limited, the properties of the parent compound, morpholine, provide a strong indication of its characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 157791-21-4 | [1] |

| Appearance | Liquid | [2] |

| Synonyms | (R)-2-(Methoxymethyl)morpholine | [1] |

Properties of Morpholine (CAS 110-91-8) for reference:

| Property | Value | Reference |

| Boiling Point | 129 °C | [3] |

| Melting Point | -4.9 °C | [3] |

| Flash Point | 32 °C (Closed Cup) | [3] |

| Density | 0.996 g/mL at 25 °C | |

| Solubility | Soluble in water |

Hazard Identification and GHS Classification

Based on available data for this compound and the more extensive data for the parent compound, morpholine, the following hazards are identified.

GHS Pictograms for this compound:

-

GHS07: Exclamation Mark[1]

Hazard Statements for this compound: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Classification for Morpholine (as a surrogate):

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[4] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |

Toxicological Data (Primarily for Morpholine)

| Metric | Value | Species | Route | Reference |

| LD₅₀ (Oral) | 1900 mg/kg | Rat | Oral | [3] |

| LD₅₀ (Dermal) | 500 mg/kg | Rabbit | Dermal | [3] |

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific use. The following PPE is generally recommended:

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Ground and bond containers when transferring material.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a corrosives-compatible area.

-

Keep away from oxidizing agents and strong acids.

-

Spill and Leak Procedures

-

Small Spills:

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material into a suitable, labeled container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Large Spills:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill to prevent it from entering drains or waterways.

-

Follow the procedure for small spills.

-

It may be necessary to contain and dispose of the material as hazardous waste.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Morpholine, 2-[(2-methoxyphenoxy)methyl]- | C12H17NO3 | CID 11333552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

Commercial availability of (2R)-2-(Methoxymethyl)morpholine

An In-depth Technical Guide to (2R)-2-(Methoxymethyl)morpholine

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its commercial availability, physicochemical properties, and synthesis protocols.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The compound can be sourced in various purities and packaging options to suit diverse experimental and manufacturing needs.

Table 1: Commercial Suppliers of this compound

| Supplier | Location | Purity | Additional Information |

| American Elements | USA | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to various grades including Mil Spec, ACS, Reagent, Technical, and Pharmaceutical.[1] | Offers bulk quantities and custom specifications.[1] |

| Chemos GmbH & Co. KG | Germany | Not specified | - |

| Leap Chem Co., Ltd. | P.R. China | Not specified | - |

| Ambeed, Inc. | USA | Not specified | - |

| BLD Pharmatech Ltd. | P.R. China | Not specified | - |

| ChemScene | - | ≥95%[2] | Provides detailed safety and computational chemistry data.[2] |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | China | Not specified | - |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for safe handling, storage, and application of the compound in a laboratory or industrial setting.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 157791-21-4 | [1][2][3] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][2][3] |

| Appearance | Liquid | [1] |

| Purity | ≥95% | [2] |

| Storage Temperature | 4°C, protect from light | [2] |

| SMILES | COC[C@H]1CNCCO1 | [2] |

| MDL Number | MFCD16294692 | [1][2] |

| PubChem CID | 10261123 | [1] |

| IUPAC Name | This compound | [1] |

Table 3: Safety Information for this compound

| Identifier | Information | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step chemical process. A general and detailed procedure is outlined below, based on established synthetic routes.[3]

Synthesis of this compound

This protocol describes the synthesis starting from (R)-(-)-epoxypropyl methyl ether and 2-aminoethanesulfonic acid.[3]

Materials:

-

(R)-(-)-Epoxypropyl methyl ether (0.800 g, 10.66 mmol)

-

Methanol (11 mL)

-

2-Aminoethanesulfonic acid (6.440 g, 53.3 mmol)

-

40% aqueous sodium hydroxide (11 mL + 19 mL)

-

Deionized water (76 mL)

-

Ethyl acetate (3 x 75 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate-hexane (2:8)

Procedure:

-

A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is prepared.

-

In a separate reaction vessel, 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) is dissolved in 40% aqueous sodium hydroxide (11 mL).

-

The methanol solution from step 1 is added dropwise to the aqueous solution from step 2 at a reaction temperature of 50 °C.

-

The reaction mixture is stirred at 50 °C for 75 minutes.[3]

-

An additional 19 mL of 40% aqueous sodium hydroxide is added to the reaction mixture, and stirring is continued at 50 °C for 20 hours.[3]

-

The solution is then cooled to room temperature and diluted with deionized water (76 mL).[3]

-

The aqueous phase is extracted three times with ethyl acetate (75 mL each).[3]

-

The organic phases are combined and dried over anhydrous sodium sulfate.[3]

-

The solvent is removed under reduced pressure.[3]

-

The crude product is purified by flash column chromatography on silica gel using an eluent of ethyl acetate-hexane (2:8) to yield this compound as a colorless oil (0.121 g, 10% yield).[3]

-

The structure of the product is confirmed by ¹H NMR spectroscopy.[3]

Visualizations

To facilitate a clearer understanding of the experimental process, a workflow diagram for the synthesis of this compound is provided below.

Caption: Synthesis and purification workflow for this compound.

References

A Comprehensive Technical Guide to the Synthesis and Applications of Morpholine

For Researchers, Scientists, and Drug Development Professionals

Morpholine, a versatile heterocyclic amine, holds a significant position in industrial and pharmaceutical chemistry. Its unique structural features, combining both an amine and an ether functional group, impart a range of desirable physicochemical properties that make it a valuable building block in organic synthesis and a highly effective performance chemical. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to morpholine and details its key applications as a corrosion inhibitor and a crucial scaffold in drug discovery, exemplified by the anticancer agent Gefitinib.

Synthesis of Morpholine: A Comparative Overview

The industrial production of morpholine is dominated by two principal methods: the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia. The choice of method is often dictated by factors such as raw material cost, energy consumption, and desired product purity.

Dehydration of Diethanolamine (DEA)

The dehydration of diethanolamine is a well-established method for morpholine synthesis. This process involves the acid-catalyzed intramolecular cyclization of DEA. While various strong acids can be employed, sulfuric acid is the most common choice in industrial settings.

Reaction Mechanism:

The reaction proceeds via the protonation of a hydroxyl group of diethanolamine by the acid catalyst, followed by the intramolecular nucleophilic attack of the nitrogen atom, leading to the formation of a cyclic intermediate. Subsequent dehydration yields the morpholine ring.

Industrial and Laboratory Scale Synthesis:

Industrially, this process is often carried out using concentrated sulfuric acid or oleum at elevated temperatures, with reported yields as high as 90-95%.[1][2] A laboratory-scale synthesis, on the other hand, can be performed using either concentrated hydrochloric or sulfuric acid. A typical lab-scale yield for the hydrochloric acid route is between 35-50%.[1][3]

Table 1: Comparison of Morpholine Synthesis from Diethanolamine

| Parameter | Industrial Process (Sulfuric Acid/Oleum) | Laboratory Scale (Hydrochloric Acid) |

| Starting Material | Diethanolamine | Diethanolamine |

| Catalyst | Concentrated Sulfuric Acid or Oleum | Concentrated Hydrochloric Acid |

| Temperature | 150-250 °C[2] | 200-210 °C[3] |

| Reaction Time | 0.5 - 2 hours[2] | 15 hours[3] |

| Reported Yield | 90-95%[1][2] | 35-50%[1][3] |

| Key Considerations | Requires handling of large quantities of acid and generates significant sulfate waste.[4] | Exothermic reaction requiring careful temperature control.[3] |

Experimental Protocol: Laboratory Synthesis of Morpholine from Diethanolamine (Hydrochloric Acid Method) [3]

-

Acidification: To 62.5 g of diethanolamine in a round-bottom flask equipped with a thermocouple and condenser, slowly add concentrated hydrochloric acid with cooling until a pH of 1 is reached. This step is highly exothermic.

-

Dehydration: Heat the diethanolamine hydrochloride solution to drive off water, maintaining an internal temperature of 200-210 °C for 15 hours.

-

Isolation of Morpholine Hydrochloride: Allow the reaction mixture to cool to 160 °C and pour it into a dish to solidify.

-

Free-Basing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.

-

Distillation: Transfer the paste to a round-bottom flask and perform a flame distillation to recover crude, wet morpholine.

-

Drying: Dry the crude morpholine by stirring with 20 g of potassium hydroxide for 30-60 minutes.

-

Purification: Separate the upper morpholine layer and reflux it over a small amount of sodium metal for one hour, followed by fractional distillation. Collect the morpholine fraction at 126-129 °C.

Reaction of Diethylene Glycol (DEG) with Ammonia

The reaction of diethylene glycol with ammonia in the presence of a hydrogenation catalyst has become the more prevalent industrial method for morpholine synthesis due to its efficiency.[1] This process is typically carried out at high temperatures and pressures.

Reaction Mechanism:

The reaction involves the reductive amination of diethylene glycol. The catalyst facilitates the dehydrogenation of the alcohol to an aldehyde, which then reacts with ammonia to form an imine. Subsequent hydrogenation of the imine and intramolecular cyclization leads to the formation of morpholine.

Catalysts and Reaction Conditions:

A variety of hydrogenation catalysts are effective for this process, with common choices including nickel, copper, cobalt, or mixtures thereof, often supported on alumina.[1] The reaction is typically run at temperatures between 150-400 °C and pressures ranging from 30 to 400 atmospheres.[4]

Table 2: Representative Conditions for Morpholine Synthesis from Diethylene Glycol and Ammonia

| Catalyst | Temperature (°C) | Pressure (atm) | Phase | Reported DEG Conversion (%) | Reported Morpholine Selectivity (%) | Reference |

| Nickel-Copper-Chromium Oxide | 260 | ~204 | Liquid | 82.1 | 47.0 | [4] |

| Copper-Nickel on Alumina | 200-250 | < 30 | Gas | High | High | |

| Ruthenium | 150-350 | 20-500 | Liquid | 48-96 | 14-77 |

Key Byproducts:

A common intermediate and potential byproduct in this process is 2-(2-aminoethoxy)ethanol (AEE). Incomplete conversion can leave AEE in the product mixture. N-ethylmorpholine is another significant byproduct that can form.[1]

Caption: Primary industrial synthesis routes for morpholine.

Applications of Morpholine

Morpholine's unique chemical properties make it a valuable compound in a wide array of industrial and pharmaceutical applications.

Corrosion Inhibition in Steam Boiler Systems

Morpholine is widely used as a corrosion inhibitor in steam boiler systems, particularly in the power generation and chemical processing industries. Its primary function is to neutralize carbonic acid, a major contributor to the corrosion of steam condensate lines.

Mechanism of Action:

Carbon dioxide can dissolve in the steam condensate to form carbonic acid (H₂CO₃), which lowers the pH and accelerates the corrosion of metal pipes. Morpholine is a volatile, alkaline compound that, when added to boiler feedwater, vaporizes with the steam. Due to its volatility being similar to that of water, it distributes evenly throughout the steam and condensate systems. In the condensate, morpholine acts as a neutralizing amine, reacting with carbonic acid to raise the pH of the condensate, thereby mitigating corrosion. Some evidence also suggests that morpholine can form a protective, passive film on metal surfaces, further inhibiting corrosion.

Caption: Mechanism of morpholine as a corrosion inhibitor.

Quantitative Performance:

The effectiveness of morpholine as a corrosion inhibitor is dependent on maintaining the pH of the condensate within an optimal range, typically between 8.5 and 9.5. The required dosage of morpholine will vary depending on the concentration of carbon dioxide in the steam and the overall operating conditions of the boiler system.

Morpholine in Pharmaceutical Synthesis: The Case of Gefitinib

Morpholine is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. Its presence can enhance pharmacological activity and improve pharmacokinetic properties such as solubility and metabolic stability. A prominent example of a morpholine-containing drug is Gefitinib (Iressa®), a targeted therapy for the treatment of non-small cell lung cancer (NSCLC).

Synthesis of Gefitinib:

The synthesis of Gefitinib involves the incorporation of a morpholinopropoxy side chain onto a quinazoline core. Several synthetic routes have been developed, with a common strategy involving the reaction of a 6-hydroxyquinazoline intermediate with a morpholine-containing alkylating agent.

Experimental Protocol: A Key Step in Gefitinib Synthesis

The final step in one common synthesis of Gefitinib involves the etherification of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with 4-(3-chloropropyl)morpholine.

-

Reaction Setup: A mixture of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline, 4-(3-chloropropyl)morpholine, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) is prepared.

-